molecular formula C20H21N5O2S B14972267 N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide

N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide

Cat. No.: B14972267
M. Wt: 395.5 g/mol
InChI Key: LITUDHDBOQMYEX-UHFFFAOYSA-N
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Description

N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide

InChI

InChI=1S/C20H21N5O2S/c26-28(27,18-8-5-11-21-15-18)24-17-7-4-6-16(14-17)19-9-10-20(23-22-19)25-12-2-1-3-13-25/h4-11,14-15,24H,1-3,12-13H2

InChI Key

LITUDHDBOQMYEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4

Origin of Product

United States

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